2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide
Description
2-(4-(tert-Butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a synthetic acetamide derivative featuring a tert-butylphenoxy backbone linked to a morpholinoethyl-furan substituent via an acetamide bridge.
Properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C22H30N2O4/c1-22(2,3)17-6-8-18(9-7-17)28-16-21(25)23-15-19(20-5-4-12-27-20)24-10-13-26-14-11-24/h4-9,12,19H,10-11,13-16H2,1-3H3,(H,23,25) |
InChI Key |
SFOJDGGEEPVRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenoxy intermediate: This involves the reaction of 4-tert-butylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.
Introduction of the furan moiety: The phenoxy intermediate is then reacted with a furan-containing compound under suitable conditions to introduce the furan moiety.
Formation of the morpholinoethyl group: The final step involves the reaction of the intermediate with morpholine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy and furan moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Table 1: Key Structural and Functional Comparisons
Key Observations
Structural Variations and Physicochemical Properties: The target compound’s morpholinoethyl-furan group distinguishes it from analogs like Compound 30 (n-butyl) and Compound 31 (hydroxy-2-methylpropan-2-yl), which exhibit higher yields (82% and 54%, respectively) but lack heterocyclic motifs . The naphthoxy-morpholinoethyl analog () demonstrates significant cytotoxicity (IC₅₀ ~3.16 µM), indicating that the morpholinoethyl group may enhance bioactivity when paired with aromatic systems .
Synthetic Efficiency :
- The target compound’s synthesis likely involves multi-step routes, as seen in morpholin-2-one derivatives (e.g., alkylation, acylation, and reductive amination steps) . By contrast, Compound 6 () achieves a 95% yield via a one-pot multicomponent reaction, highlighting trade-offs between structural complexity and synthetic efficiency .
Biological Activity: While direct activity data for the target compound are lacking, the naphthoxy-morpholinoethyl analog () shows cisplatin-level cytotoxicity, suggesting that morpholinoethyl-acetamide derivatives warrant further exploration as anticancer agents . The furan group in the target compound may modulate selectivity, as seen in , where a furan-methyl substituent is incorporated into a sulfonylhydrazine scaffold .
Biological Activity
The compound 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N2O4 , with a molecular weight of approximately 390.49 g/mol . The structure features a tert-butyl group, a phenoxy moiety, and a morpholinoethyl segment, which contribute to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide exhibit significant antimicrobial properties. For instance, compounds designed based on this framework have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Other research has highlighted the anti-inflammatory potential of related compounds. For example, derivatives that incorporate the furan moiety have been studied for their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Study 1: Antitubercular Activity
In a recent study focused on novel antitubercular agents, several compounds structurally related to our compound were synthesized and tested. Among them, some exhibited significant activity against Mycobacterium tuberculosis with IC90 values indicating effective bactericidal properties .
Study 2: Cytotoxicity Assessment
A cytotoxicity study evaluated the safety profile of these compounds on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at therapeutic concentrations, supporting their potential as safe therapeutic agents .
The proposed mechanisms for the biological activity of 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
